molecular formula C14H7ClF4O2 B6410058 4-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% CAS No. 1261914-20-8

4-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95%

Cat. No. B6410058
CAS RN: 1261914-20-8
M. Wt: 318.65 g/mol
InChI Key: QOVGMGFVXSJBIP-UHFFFAOYSA-N
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Description

4-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid, 95% (4-Cl-3-F-3-TFMPBA-95%) is a synthetic compound that has been used for a variety of scientific research applications. This compound is a white crystalline solid with a molecular weight of 447.51 g/mol and a melting point of 109-112 °C. 4-Cl-3-F-3-TFMPBA-95% is a versatile compound with a wide range of applications in the laboratory.

Scientific Research Applications

4-Cl-3-F-3-TFMPBA-95% has been used in a variety of scientific research applications. It has been used in the synthesis of novel heterocyclic compounds, as a reactant in the synthesis of fluorinated compounds, and as a starting material for the synthesis of various other compounds. It has also been used as a reagent in the synthesis of pharmaceuticals, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of organic materials.

Mechanism of Action

The mechanism of action of 4-Cl-3-F-3-TFMPBA-95% is not well understood. However, it is believed that this compound acts as a catalyst in the synthesis of various organic compounds. It is thought that 4-Cl-3-F-3-TFMPBA-95% acts as an electron-withdrawing group, which facilitates the formation of reactive intermediates that can be used in the formation of new organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Cl-3-F-3-TFMPBA-95% are not well understood. However, it is believed that this compound may have some effects on the metabolism of certain compounds. It has been suggested that 4-Cl-3-F-3-TFMPBA-95% may act as an inhibitor of certain enzymes involved in the metabolism of certain compounds, such as fatty acids.

Advantages and Limitations for Lab Experiments

The advantages of using 4-Cl-3-F-3-TFMPBA-95% in laboratory experiments include its stability under a variety of conditions, its low toxicity, and its low cost. Additionally, this compound is highly soluble in a variety of solvents, making it an ideal choice for a variety of laboratory experiments.
However, there are some limitations to using 4-Cl-3-F-3-TFMPBA-95% in laboratory experiments. This compound is sensitive to light and air, which can lead to decomposition. Additionally, this compound is not soluble in water, making it unsuitable for certain experiments.

Future Directions

The potential future directions for research involving 4-Cl-3-F-3-TFMPBA-95% include further exploration of its biochemical and physiological effects, as well as its potential applications in the synthesis of novel organic compounds. Additionally, further research into the mechanism of action of 4-Cl-3-F-3-TFMPBA-95% could provide insight into its potential uses in drug discovery and development. Other potential future directions include further exploration of its potential uses as a catalyst in the synthesis of polymers, as well as its potential uses in the synthesis of other organic compounds.

Synthesis Methods

4-Cl-3-F-3-TFMPBA-95% can be synthesized through a multi-step process involving the reaction of 3-chloro-2-fluoro-3-trifluoromethylphenylacetic acid, 95% with 4-chlorobenzoic acid, 95%. The reaction proceeds in a two-step process, first forming a carboxylic acid salt and then the final product 4-Cl-3-F-3-TFMPBA-95%. The reaction is carried out in anhydrous conditions at a temperature of 60-65 °C and requires a catalytic amount of a strong base such as potassium carbonate.

properties

IUPAC Name

4-chloro-3-[2-fluoro-3-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClF4O2/c15-11-5-4-7(13(20)21)6-9(11)8-2-1-3-10(12(8)16)14(17,18)19/h1-6H,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOVGMGFVXSJBIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)F)C2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40691835
Record name 6-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-(2-fluoro-3-trifluoromethylphenyl)benzoic acid

CAS RN

1261914-20-8
Record name 6-Chloro-2'-fluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40691835
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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